molecular formula C37H72O4 B14544001 1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate CAS No. 62104-34-1

1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate

Cat. No.: B14544001
CAS No.: 62104-34-1
M. Wt: 581.0 g/mol
InChI Key: ZZQLRIVTXBTNJU-UHFFFAOYSA-N
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Description

1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate is a complex organic compound with a unique structure that combines a long-chain alkene with a glycerol backbone and an esterified fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate typically involves the esterification of octadecanoic acid with a glycerol derivative. The reaction can be catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. The process involves the following steps:

    Preparation of the glycerol derivative: This involves the reaction of glycerol with hexadec-1-en-1-ol to form 1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-ol.

    Esterification: The glycerol derivative is then reacted with octadecanoic acid in the presence of a catalyst to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of biocatalysts, such as lipases, can also enhance the efficiency and selectivity of the esterification process.

Chemical Reactions Analysis

Types of Reactions

1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bond in the hexadec-1-en-1-yl group to a single bond, forming a saturated derivative.

    Substitution: The hydroxyl group in the glycerol backbone can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Epoxides, diols, or hydroxylated derivatives.

    Reduction: Saturated derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate has several applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.

    Industry: Used in the production of surfactants, emulsifiers, and lubricants.

Mechanism of Action

The mechanism of action of 1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.

Comparison with Similar Compounds

Similar Compounds

    Hexadec-1-en-1-yl acetate: Similar structure but with an acetate group instead of the glycerol backbone.

    1-(1Z-hexadecenyl)-2-hexadecanoyl-sn-glycero-3-phosphoethanolamine: Contains a phosphoethanolamine group instead of the octadecanoate ester.

Uniqueness

1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate is unique due to its combination of a long-chain alkene, a glycerol backbone, and an esterified fatty acid. This structure imparts specific physicochemical properties, such as amphiphilicity and the ability to interact with lipid membranes, making it valuable for various applications.

Properties

CAS No.

62104-34-1

Molecular Formula

C37H72O4

Molecular Weight

581.0 g/mol

IUPAC Name

(1-hexadec-1-enoxy-3-hydroxypropan-2-yl) octadecanoate

InChI

InChI=1S/C37H72O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37(39)41-36(34-38)35-40-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31,33,36,38H,3-30,32,34-35H2,1-2H3

InChI Key

ZZQLRIVTXBTNJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC=CCCCCCCCCCCCCCC

Origin of Product

United States

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